molecular formula C15H13NOS B2463098 [4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol CAS No. 1708251-29-9

[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol

Cat. No.: B2463098
CAS No.: 1708251-29-9
M. Wt: 255.34
InChI Key: MWJCKAIHMKJPNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol: is an organic compound that features a unique structure combining phenyl, pyrrole, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted aromatic compounds.

Scientific Research Applications

[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for conductive polymers.

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of [4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Diversity : The combination of phenyl, pyrrole, and thiophene rings in [4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol provides a unique structural framework that is not commonly found in other compounds.
  • Functional Versatility : The presence of multiple functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Properties

IUPAC Name

(4-phenyl-3-pyrrol-1-ylthiophen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS/c17-10-14-15(16-8-4-5-9-16)13(11-18-14)12-6-2-1-3-7-12/h1-9,11,17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJCKAIHMKJPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.